An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,5-dimethyl-1H-benzimidazole
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,5-dimethyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the anticipated physicochemical properties of 1-Chloro-2,5-dimethyl-1H-benzimidazole. While specific experimental data for this particular derivative is not extensively available in public literature, this document synthesizes information from closely related analogs to offer robust predictions and detailed analytical protocols. This approach is grounded in the established principles of medicinal and organic chemistry, where structural similarities often translate to comparable physical and chemical behaviors.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the physicochemical properties of novel derivatives such as 1-Chloro-2,5-dimethyl-1H-benzimidazole is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the rational design of drug formulation and delivery systems.
Chemical Identity and Structural Features
1-Chloro-2,5-dimethyl-1H-benzimidazole is a halogenated and alkylated derivative of the benzimidazole heterocyclic system. The core structure consists of a fused benzene and imidazole ring. The key substitutions that will dictate its properties are the chloro group at the 1-position (on a nitrogen atom), and two methyl groups at the 2- and 5-positions. The N-chloro bond is of particular interest as it can influence the compound's reactivity and stability.
| Property | Value (Predicted) | Source/Rationale |
| Molecular Formula | C₉H₉ClN₂ | Based on chemical structure |
| Molecular Weight | 180.64 g/mol | Calculated from molecular formula |
| CAS Number | Not readily available | Indicates the compound may be a novel or less-studied derivative. |
Predicted Physicochemical Properties
The following properties are predicted based on data from structurally similar compounds, including 5-chloro-2-methyl-1H-benzimidazole and 2,5-dimethyl-1H-benzimidazole.
Melting Point
The melting point is a critical indicator of a crystalline solid's purity and thermal stability. For benzimidazole derivatives, this value is influenced by the planarity of the ring system, intermolecular hydrogen bonding, and crystal packing forces.
| Compound | Melting Point (°C) |
| 5-chloro-2-methyl-1H-benzimidazole | 197 or 205.1-207.4[1][2] |
| 2,5-dimethyl-1H-benzimidazole | 200-202[3] |
| 1-Chloro-2,5-dimethyl-1H-benzimidazole (Predicted) | 190-210 |
The predicted melting point for 1-Chloro-2,5-dimethyl-1H-benzimidazole is expected to be in a similar range to its close analogs. The presence of the N-chloro group might slightly alter the crystal packing compared to the N-H analog, but a significant deviation is not anticipated.
A precise melting point determination is crucial for characterizing a synthesized compound. The capillary method is a standard and reliable technique.[4]
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Sample Preparation: A small amount of the dry, crystalline 1-Chloro-2,5-dimethyl-1H-benzimidazole is finely powdered. The open end of a glass capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the sample into the closed end.[5][6]
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus.[6]
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate (10-20 °C/min) can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slowed to 1-2 °C/min as the temperature approaches the expected melting point.[5][6]
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[5] A narrow melting range (typically 1-2 °C) is indicative of a pure compound.[6][7]
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a key determinant of a drug's bioavailability and formulation possibilities. Benzimidazoles generally exhibit low solubility in water but are more soluble in organic solvents.[8]
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The hydrophobic benzimidazole core and the chloro and methyl substituents limit aqueous solubility. |
| Polar Aprotic Solvents (DMSO, DMF) | Soluble | These solvents can effectively solvate the polar N-C=N moiety of the imidazole ring.[8] |
| Alcohols (Methanol, Ethanol) | Moderately Soluble | The alkyl chain of the alcohol can interact with the hydrophobic parts of the molecule, while the hydroxyl group can interact with the nitrogen atoms.[9][10] |
| Non-polar Solvents (Hexane, Toluene) | Poorly Soluble | The overall polarity of the benzimidazole ring system is too high for significant solubility in non-polar solvents. |
The solubility of benzimidazoles is also influenced by pH and temperature.[8] In acidic conditions, the nitrogen atoms of the imidazole ring can be protonated, leading to increased aqueous solubility. As with most solids, solubility is expected to increase with temperature.
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Preparation: An excess amount of 1-Chloro-2,5-dimethyl-1H-benzimidazole is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Shake-Flask Method for Solubility.
Spectral Properties
Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, as well as singlets for the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents. Based on data for 2,5-dimethyl-1H-benzimidazole, the methyl protons at the 2- and 5-positions would likely appear as singlets.[3]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the benzimidazole core will be characteristic of this heterocyclic system. Data for 2,5-dimethyl-1H-benzimidazole and 5-chloro-2-methyl-1H-benzimidazole can serve as a reference for assigning the carbon signals.[1][3]
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Key expected vibrations include:
-
C=N stretching: Around 1620-1630 cm⁻¹
-
C=C stretching (aromatic): In the range of 1450-1600 cm⁻¹
-
C-H stretching (aromatic and aliphatic): Around 2900-3100 cm⁻¹
-
C-Cl stretching: Typically in the fingerprint region below 800 cm⁻¹
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum of 1-Chloro-2,5-dimethyl-1H-benzimidazole is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Chemical Reactivity and Stability
The reactivity of 1-Chloro-2,5-dimethyl-1H-benzimidazole will be largely influenced by the N-chloro bond. N-chloro compounds can be sources of electrophilic chlorine and may undergo reactions such as halogenation of other substrates. The stability of the compound, particularly in solution and under physiological conditions, should be assessed. Benzimidazole derivatives can be susceptible to degradation under harsh acidic or basic conditions, and the N-chloro group may be labile. Stability studies using HPLC are recommended to determine the shelf-life and degradation profile of the compound.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the key physicochemical properties of 1-Chloro-2,5-dimethyl-1H-benzimidazole. The provided experimental protocols offer a robust framework for the empirical determination of these properties. A thorough understanding of these characteristics is a critical first step in the journey of developing a new chemical entity for pharmaceutical applications. The insights gained from these studies will guide formulation development, inform toxicological assessments, and ultimately contribute to the successful translation of a promising molecule from the laboratory to the clinic.
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